![molecular formula C22H27N3O2 B12621380 4-[1-(Diphenylmethyl)azetidin-3-yl]-3-(2-hydroxyethyl)piperazin-2-one CAS No. 917572-19-1](/img/structure/B12621380.png)
4-[1-(Diphenylmethyl)azetidin-3-yl]-3-(2-hydroxyethyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(Diphenylmethyl)azetidin-3-yl]-3-(2-hydroxyethyl)piperazin-2-one is a chemical compound with a complex structure that includes an azetidine ring, a piperazine ring, and a diphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Diphenylmethyl)azetidin-3-yl]-3-(2-hydroxyethyl)piperazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1-(Diphenylmethyl)azetidine with 2-hydroxyethylpiperazine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts or reagents like sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
4-[1-(Diphenylmethyl)azetidin-3-yl]-3-(2-hydroxyethyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[1-(Diphenylmethyl)azetidin-3-yl]-3-(2-hydroxyethyl)piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[1-(Diphenylmethyl)azetidin-3-yl]-3-(2-hydroxyethyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine
- 1-(2-Hydroxyethyl)piperazine
Uniqueness
4-[1-(Diphenylmethyl)azetidin-3-yl]-3-(2-hydroxyethyl)piperazin-2-one is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.
Properties
CAS No. |
917572-19-1 |
|---|---|
Molecular Formula |
C22H27N3O2 |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
4-(1-benzhydrylazetidin-3-yl)-3-(2-hydroxyethyl)piperazin-2-one |
InChI |
InChI=1S/C22H27N3O2/c26-14-11-20-22(27)23-12-13-25(20)19-15-24(16-19)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-21,26H,11-16H2,(H,23,27) |
InChI Key |
UIBZHNBLSHEKCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C(=O)N1)CCO)C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12621308.png)

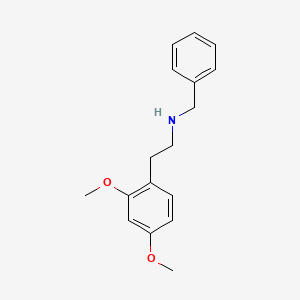
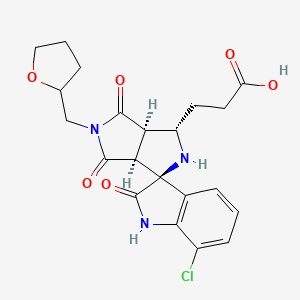
![N-(4-Aminopyrimidin-5-yl)-4-[(2H-indazol-2-yl)methyl]benzamide](/img/structure/B12621325.png)
![(4S)-4-[(1-Methyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B12621333.png)

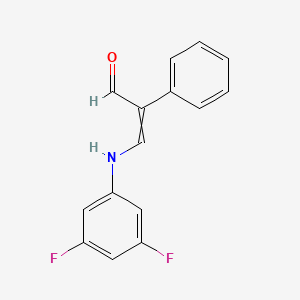
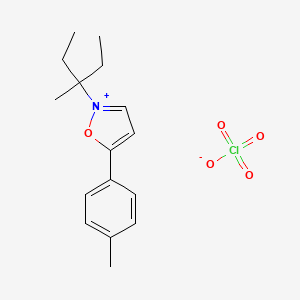
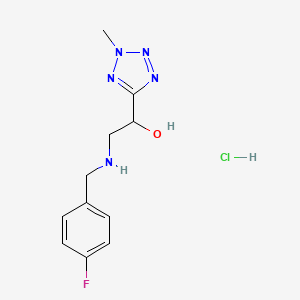
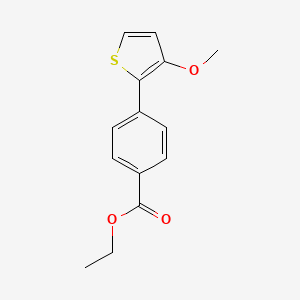

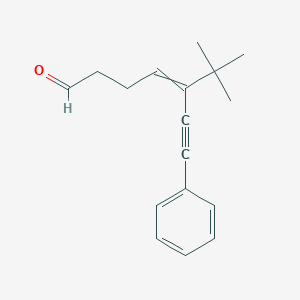
![{4-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(pyrrolidin-1-yl)methanone](/img/structure/B12621363.png)
